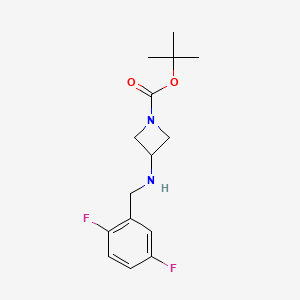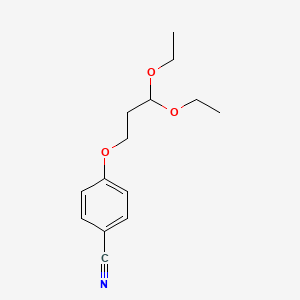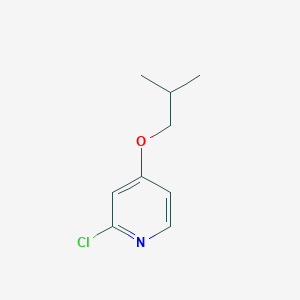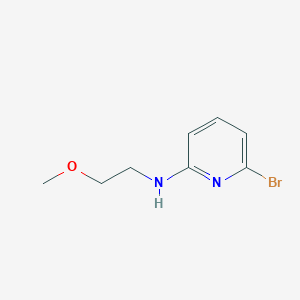
(4-Ethoxyoxan-4-yl)methanamine
Übersicht
Beschreibung
“(4-Ethoxyoxan-4-yl)methanamine” is a chemical compound with the formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : A study designed and synthesized derivatives of methanamine, including compounds related to (4-Ethoxyoxan-4-yl)methanamine, demonstrating moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Inhibition of Cholesterol Synthesis : Research on NB-598, a compound structurally similar to this compound, found it to be a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol synthesis. This inhibition can potentially be applied in the management of cholesterol-related disorders (Horie et al., 1990).
Synthesis of Dicarboxylic Acid Amides and Diamides : Research involving the condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, derived from a compound similar to this compound, resulted in the synthesis of N,N'-disubstituted oxamides and aryloxamides, indicating potential applications in organic chemistry and drug development (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).
Antitumor Activity : A study on novel functionalized methanamines, structurally similar to this compound, revealed in vitro antitumor activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Károlyi et al., 2012).
Photocytotoxicity in Red Light : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to this compound, demonstrated unprecedented photocytotoxicity in red light to various cell lines, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of methanamine compounds, similar to this compound, were synthesized and screened for anticonvulsant activity. Several compounds exhibited seizures protection, highlighting potential applications in the treatment of convulsive disorders (Pandey & Srivastava, 2011).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s worth noting that methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde in acidic environments . This suggests that (4-Ethoxyoxan-4-yl)methanamine might also undergo similar transformations under certain conditions, but this needs to be confirmed by further studies.
Biochemische Analyse
Biochemical Properties
(4-Ethoxyoxan-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to interact with enzymes and proteins involved in neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The compound’s interaction with these biomolecules suggests its potential as a therapeutic agent. Specifically, this compound has been observed to modulate the activity of enzymes that are crucial for maintaining neuronal health, thereby offering neuroprotective effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of neurotrophic factors, which are essential for neuron survival and function. Additionally, this compound has been observed to alter gene expression patterns, leading to enhanced neuronal resilience against oxidative stress and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on neuronal cells, leading to the activation of intracellular signaling cascades . These cascades result in the upregulation of neuroprotective genes and the downregulation of pro-apoptotic genes. Furthermore, this compound has been shown to inhibit enzymes that contribute to neurodegeneration, thereby preventing the progression of diseases like Parkinson’s and Alzheimer’s.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its neuroprotective effects, with sustained improvements in neuronal function and survival observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity. At higher doses, some adverse effects have been observed, including mild neurotoxicity and behavioral changes. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s neuroprotective effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into neuronal cells, where it accumulates and exerts its effects. The distribution of this compound within the brain is particularly noteworthy, as it preferentially localizes to regions affected by neurodegenerative diseases.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the mitochondria and endoplasmic reticulum within neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these organelles. The mitochondrial localization is particularly important, as it allows the compound to modulate mitochondrial function and protect against oxidative stress.
Eigenschaften
IUPAC Name |
(4-ethoxyoxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJXWPEWWQBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)
![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)


![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)



